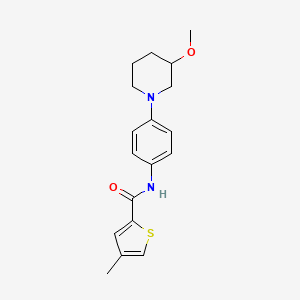

N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide

Description

N-(4-(3-Methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene-2-carboxamide core linked to a para-substituted phenyl ring bearing a 3-methoxypiperidinyl group. The compound’s structure combines a lipophilic thiophene moiety with a polar methoxypiperidine substituent, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-13-10-17(23-12-13)18(21)19-14-5-7-15(8-6-14)20-9-3-4-16(11-20)22-2/h5-8,10,12,16H,3-4,9,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJSONSXZPZRLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The methoxy group is introduced via methylation reactions, often using reagents like methyl iodide or dimethyl sulfate.

The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors. The final step involves coupling the piperidine derivative with the thiophene derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Modifications and Core Features

The compound is part of a broader class of carboxamide derivatives with variations in the phenyl ring substituents and heterocyclic cores. Key analogues and their distinguishing features are summarized below:

Key Research Findings

Substituent Impact on Activity: Piperidine vs. Electron-Withdrawing Groups: Chlorophenyl substituents (e.g., in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) may enhance stability but reduce bioavailability due to increased polarity .

Biological Activity

N-(4-(3-methoxypiperidin-1-yl)phenyl)-4-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxypiperidine moiety attached to a phenyl group and a thiophene ring, contributing to its diverse biological properties. The molecular formula is , with a molecular weight of approximately 304.41 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Androgen Receptor Modulation : Preliminary studies suggest that this compound may act as an androgen receptor modulator, which could have implications in the treatment of hormone-related conditions .

- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate the exact mechanisms.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related thiophene derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes .

Cytotoxicity and Anticancer Potential

In vitro studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. The cytotoxicity profile indicates that it can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways. Further research is needed to confirm these effects and explore the underlying mechanisms.

Case Studies

- In Vivo Studies : A recent study evaluated the effects of this compound on tumor growth in mouse models. Results indicated a reduction in tumor size compared to control groups, suggesting potential as an anticancer agent.

- Pharmacokinetics : Another study focused on the pharmacokinetic profile of the compound, revealing favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.